molecular formula C15H13N3O2S2 B2629151 N-(4,5-dimethylthiazol-2-yl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034274-95-6

N-(4,5-dimethylthiazol-2-yl)-4-(thiazol-2-yloxy)benzamide

Cat. No.: B2629151
CAS No.: 2034274-95-6
M. Wt: 331.41
InChI Key: GJXDHDNTKCMJIO-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiazol-2-yl)-4-(thiazol-2-yloxy)benzamide, commonly known as MTT, is a yellow-colored compound that is widely used in scientific research. MTT is a tetrazolium salt that is reduced by living cells to produce a purple-colored formazan product. This property of MTT has made it an important tool in cell viability assays and other applications in the field of biology.

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives have shown significant antimicrobial properties. For instance, the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents revealed that some molecules were more potent than reference drugs against pathogenic strains, with notable activity against Gram-positive bacteria (Bikobo et al., 2017). Another study on thiazole and benzamide derivatives highlighted their potential as antifungal agents, with certain compounds exhibiting promising antifungal activity (Narayana et al., 2004).

Anticancer Applications

Thiazole compounds have also been investigated for their anticancer potential. Microwave-assisted synthesis of Schiff’s bases containing thiadiazole and benzamide groups yielded compounds with promising in vitro anticancer activity against various cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer (Tiwari et al., 2017). Another study reported the synthesis of N-(thiazol-2-yl)benzamide derivatives as a new series of supramolecular gelators, highlighting the role of methyl functionality and S⋯O interaction in their activity (Yadav & Ballabh, 2020).

Antioxidant Properties

Research has also explored the antioxidant properties of thiazole derivatives. For example, the synthesis and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives were investigated, showing that these compounds possess significant antioxidant activities, which could play a protective role in various pathological conditions such as cancer and diabetes (Gudipati et al., 2011).

Corrosion Inhibition

Thiazole derivatives have been studied for their potential as corrosion inhibitors. A study on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions demonstrated that these compounds could offer significant protection against steel corrosion, indicating their potential industrial applications (Hu et al., 2016).

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-9-10(2)22-14(17-9)18-13(19)11-3-5-12(6-4-11)20-15-16-7-8-21-15/h3-8H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXDHDNTKCMJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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